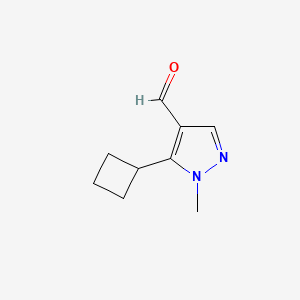

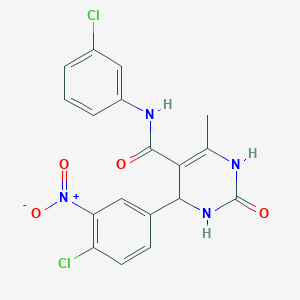

3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not detailed in the search results. The molecular weight is 328.43, but other properties such as melting point, boiling point, solubility, etc., are not provided.Scientific Research Applications

Photoelectric Conversion in Solar Cells

Research on carboxylated cyanine dyes, closely related in structure to the specified compound, has shown promising applications in improving photoelectric conversion efficiency in dye-sensitized solar cells. A study by Wu et al. (2009) found that co-sensitization using certain cyanine dyes can significantly enhance the photoelectrical properties of solar cells, indicating potential utility in renewable energy technologies (Wu et al., 2009).

Antimicrobial and Antitubercular Activities

A study on the synthesis of novel benzamide derivatives by Nimbalkar et al. (2018) reported that these compounds showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, with most compounds displaying IC50 values of less than 1 µg/mL. This suggests that related benzamide compounds might have potential applications in developing new antimicrobial agents (Nimbalkar et al., 2018).

Synthesis and Characterization of Heterocyclic Compounds

Research by Talupur et al. (2021) focused on the synthesis and characterization of 3-(5-(2-oxido)-(4-substitudedphenoxy)-benzo[d][1,3,2]dioxaphosphol-5-yl)-1H-tetrazol-1-yl)thiophene-2-carboxamides. These studies contribute to the development of new heterocyclic compounds, which are crucial in medicinal chemistry for drug design and discovery (Talupur et al., 2021).

Novel Nitric Oxide-Hydrogen Sulfide-Releasing Hybrids

A study on the synthesis of NOSH-aspirin, a hybrid compound releasing nitric oxide and hydrogen sulfide, by Kodela et al. (2012), illustrates the potential of benzamide derivatives in creating new pharmaceuticals with anti-inflammatory properties. This research opens avenues for developing drugs with dual-action mechanisms for enhanced therapeutic effects (Kodela et al., 2012).

Cognitive Enhancing Agents

The study by Ono et al. (1995) on the synthesis and screening of 2-(2-Aminoethoxy)-1-hydroxyethyl derivatives of bicyclic arenes for antiamnestic (AA) and antihypoxic (AH) activities suggests potential applications in developing cognitive enhancers and treatments for memory impairment (Ono et al., 1995).

Future Directions

Properties

IUPAC Name |

3-butoxy-N-(3-cyano-4,5-dimethylthiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2S/c1-4-5-9-22-15-8-6-7-14(10-15)17(21)20-18-16(11-19)12(2)13(3)23-18/h6-8,10H,4-5,9H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLHNUCWRGGOEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Trifluoromethoxy)phenyl]methyl acetate](/img/structure/B2372563.png)

![1-[(1-Ethylpyrrolidin-2-yl)methyl]-3-methylurea](/img/structure/B2372564.png)

![4-methoxy-N-(4-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide](/img/structure/B2372571.png)

![(2-hydroxyphenyl)[1-(4-methylphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2372572.png)

![Methyl 5-[(6-oxo-3-thiophen-2-ylpyridazin-1-yl)methyl]furan-2-carboxylate](/img/structure/B2372575.png)

![1-Benzyl-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperazine](/img/structure/B2372576.png)

![methyl 3-({2-[5-(2,3-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}thio)propanoate](/img/structure/B2372578.png)

![7-methoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2372579.png)